
3-Isopentyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopentyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an isopentyl group at the third position and a hydroxyl group at the fourth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopentyl-1H-pyrazol-4-ol typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing a straightforward route to the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-component reactions, which are advantageous due to their simplicity and high yields. For example, the synthesis of bis(pyrazolyl)methane derivatives can be achieved through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . These methods are scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Isopentyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.
Substitution: The isopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
3-Isopentyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: Pyrazole derivatives are used as intermediates in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Isopentyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, influencing their activity. The isopentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
類似化合物との比較
3-Isopentyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole-pyridine ring system and exhibit similar biological activities.
Indole Derivatives: Indoles are structurally similar to pyrazoles and share many biological properties, including antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopentyl group and hydroxyl group at specific positions on the pyrazole ring distinguishes it from other pyrazole derivatives and contributes to its unique properties.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
5-(3-methylbutyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
UDHPHVKLSXDGHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C(C=NN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


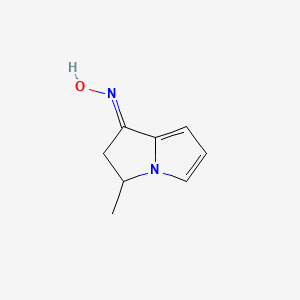
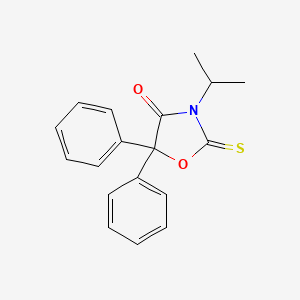
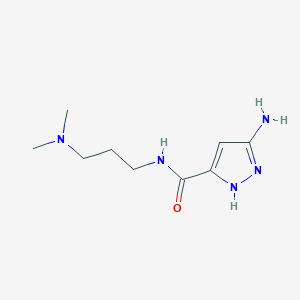
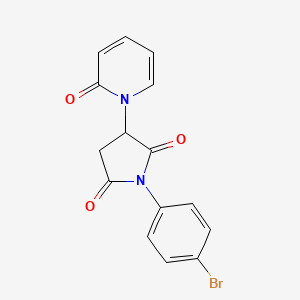
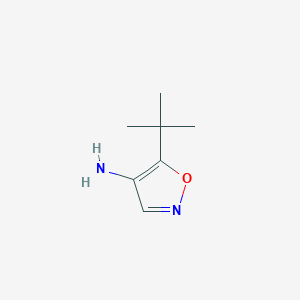
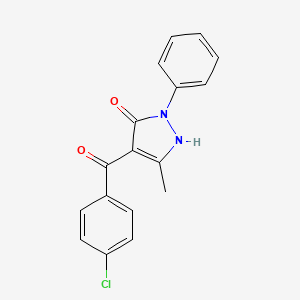
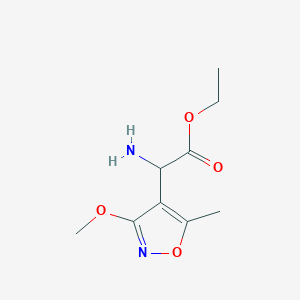
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
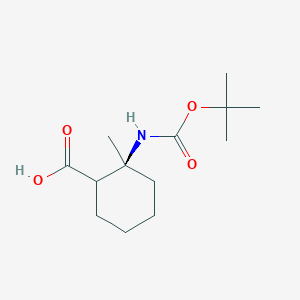
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
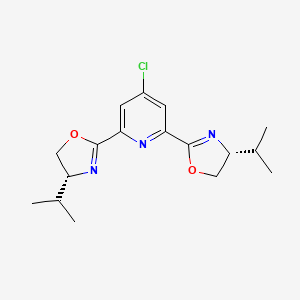
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

